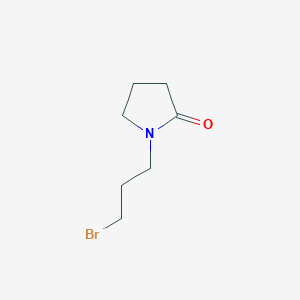
1-(3-Bromopropyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of pyrrolidin-2-one with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrolidin-2-one derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of propyl-substituted pyrrolidin-2-one.
科学的研究の応用
1-(3-Bromopropyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-(3-Bromopropyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The bromopropyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
類似化合物との比較
Pyrrolidin-2-one: The parent compound without the bromopropyl group.
1-(3-Chloropropyl)pyrrolidin-2-one: Similar structure with a chlorine atom instead of bromine.
1-(3-Iodopropyl)pyrrolidin-2-one: Similar structure with an iodine atom instead of bromine.
Uniqueness: 1-(3-Bromopropyl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.
特性
CAS番号 |
145159-62-2 |
|---|---|
分子式 |
C7H12BrNO |
分子量 |
206.08 g/mol |
IUPAC名 |
1-(3-bromopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H12BrNO/c8-4-2-6-9-5-1-3-7(9)10/h1-6H2 |
InChIキー |
FNPRXJKSVHPDCB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
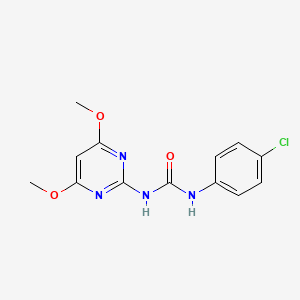
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
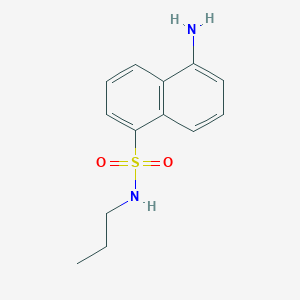

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
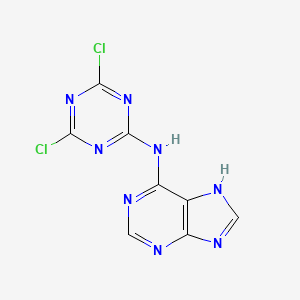
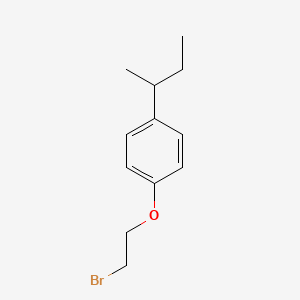

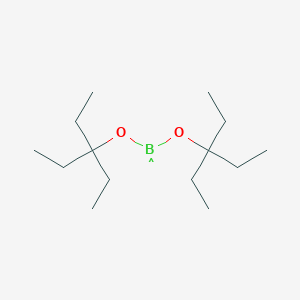
![6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12556532.png)
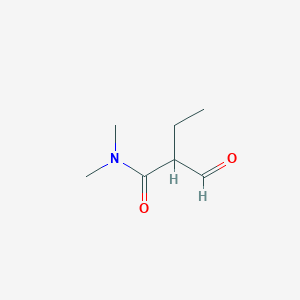
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12556545.png)
![Dimethylbis[4-(phenylethynyl)phenyl]silane](/img/structure/B12556546.png)
